N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

Medicinal Chemistry Lipophilicity ADME

Specifically designed for rigorous SAR studies, this high-purity acetamide building block features a unique 4-amino-2-methylphenyl and 4-ethylphenoxy substitution pattern. Its defined physicochemical profile (XLogP3 3.3, TPSA 64.3 Ų) and reactive primary amine enable precise derivatization for PROTACs, chemical probes, and analytical standards. Guaranteed ≥95% purity ensures reproducible results. Avoid generic analogs; choose structural precision.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 954256-46-3
Cat. No. B1318054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
CAS954256-46-3
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C
InChIInChI=1S/C17H20N2O2/c1-3-13-4-7-15(8-5-13)21-11-17(20)19-16-9-6-14(18)10-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20)
InChIKeyVGMSHPNSJXBLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS 954256-46-3) for Research and Development Sourcing


N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS 954256-46-3) is a synthetic, small-molecule acetamide derivative with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol [1]. It is characterized by a phenoxyacetamide core substituted with a 4-ethylphenoxy group and a 4-amino-2-methylphenyl moiety [1]. The compound is commercially available for research and development purposes, typically at purities of 95% or higher (e.g., NLT 98% from some suppliers) . Its computed physicochemical properties, such as an XLogP3 of 3.3, indicate moderate lipophilicity [1].

The Risks of Substituting N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS 954256-46-3) with Structural Analogs


The specific substitution pattern on the phenyl rings of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide—the 4-amino and 2-methyl groups on the aniline moiety, and the 4-ethyl group on the phenoxy moiety—dictates its unique physicochemical and potentially biological properties [1]. Altering the position of the amino group from the 4- to the 3- or 5-position, as seen in related analogs like N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS 953747-86-9) or N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide , changes the molecule's electronic distribution and hydrogen-bonding capacity. This can profoundly affect target binding affinity and selectivity . Similarly, removing the 4-ethyl group or replacing it with a methoxy or unsubstituted phenoxy group alters lipophilicity and molecular shape, impacting solubility, membrane permeability, and metabolic stability. Therefore, generic substitution without direct comparative data is not scientifically justifiable and can lead to irreproducible or misleading experimental outcomes.

Quantitative Differentiation of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS 954256-46-3) Against Key Analogs


Lipophilicity (XLogP3) Comparison with the 5-Amino Positional Isomer

The computed XLogP3 of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is 3.3 [1]. This value is a critical determinant of its predicted membrane permeability and solubility. In contrast, the 5-amino positional isomer, N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, has a computed XLogP3 of 3.1 [2]. The 0.2 unit difference, while seemingly small, can translate into a measurable difference in logD at physiological pH, influencing pharmacokinetic behavior in cell-based assays [3].

Medicinal Chemistry Lipophilicity ADME Physicochemical Properties

Hydrogen Bond Acceptor/Donor Profile Against Unsubstituted Phenoxy Analog

The target compound contains a 4-ethylphenoxy group, which contributes a hydrogen bond acceptor count of 3 and a donor count of 2, with a topological polar surface area (TPSA) of 64.3 Ų [1]. The unsubstituted phenoxy analog, N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide (CAS not found for this exact structure), lacks the ethyl group. This substitution increases the compound's molecular weight by 28 Da and its rotatable bond count from 4 to 5 [2], directly impacting molecular flexibility and potential for entropic penalties upon binding.

Medicinal Chemistry Molecular Interactions SAR Binding Affinity

Purity and Specification Control as a Procurement Differentiator

Commercial availability for N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide includes suppliers guaranteeing a minimum purity of 95% (AKSci) or NLT 98% (Aromsyn) . This specification is critical for reproducible research. In contrast, for closely related compounds, such as N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, purity specifications are not always explicitly stated on all vendor websites, introducing a potential source of variability . Sourcing the specific CAS 954256-46-3 from a vendor with a clear, documented purity specification (e.g., 95% or 98%) reduces the risk of experimental artifacts arising from unidentified impurities.

Chemical Sourcing Quality Control Reproducibility Procurement

Primary Research Applications for N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (CAS 954256-46-3)


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as a specific building block for exploring the SAR of phenoxyacetamide derivatives. Its defined substitution pattern (4-amino-2-methylphenyl and 4-ethylphenoxy) allows for systematic comparison with positional isomers (e.g., 3- and 5-amino analogs) and analogs with different phenoxy substituents [1]. Researchers can use its known physicochemical properties (XLogP3 = 3.3, TPSA = 64.3 Ų) [1] as a baseline to correlate structural modifications with changes in target binding, cellular activity, or ADME properties. Its availability in high purity (≥95%) supports robust and reproducible SAR campaigns.

Synthesis of Novel Chemical Probes and PROTACs

The compound's primary aromatic amine group (NH2) on the 4-amino-2-methylphenyl ring provides a reactive handle for further derivatization, such as amide bond formation, urea synthesis, or attachment to linker moieties [1]. This makes it a potential precursor for synthesizing more complex molecules, including chemical probes for target validation or as a ligand for recruiting E3 ligases in PROTAC (proteolysis-targeting chimera) development . The moderate lipophilicity and hydrogen-bonding profile offer a balanced starting point for linker optimization [1].

Reference Standard for Analytical Method Development

Due to its well-defined chemical structure and commercial availability at high purity (NLT 98%) [1], N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide can be utilized as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS. Its distinct chromatographic properties, derived from its specific substitution pattern and lipophilicity, allow it to serve as a reliable marker for method calibration, system suitability testing, and ensuring the accuracy and precision of quantitative analyses in research laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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